2-(4-Isopropylphenyl)propan-1-amine
Description
2-(4-Isopropylphenyl)propan-1-amine (IUPAC name: 3-(4-isopropylphenyl)propan-1-amine) is an aromatic amine with the molecular formula C₁₂H₁₉N and a molecular weight of 177.29 g/mol . Its structure consists of a propan-1-amine chain attached to a phenyl ring substituted with an isopropyl group at the para position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, due to its amine functionality and lipophilic aromatic moiety .
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19N/c1-9(2)11-4-6-12(7-5-11)10(3)8-13/h4-7,9-10H,8,13H2,1-3H3 |
InChI Key |
IFSYSEPYHFKTNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)CN |
Origin of Product |
United States |
Preparation Methods
Reduction of Ketones
One common approach involves the reduction of the corresponding ketone precursor, 2-(4-isopropylphenyl)propan-1-one, to the amine. This can be achieved by:
- Catalytic Hydrogenation: Using hydrogen gas and metal catalysts (such as palladium or platinum) under controlled pressure and temperature to reduce the ketone to the amine.
- Chemical Reducing Agents: Employing reagents like lithium aluminum hydride (LiAlH4) or borane complexes to reduce the ketone to the amine.
These methods generally require careful control of reaction parameters to ensure selectivity and high yield.
Chemoenzymatic Synthesis
A highly stereoselective and environmentally friendly method involves a sequential chemoenzymatic process:
- Step 1: Wacker-Tsuji Oxidation of allylbenzenes to yield 1-arylpropan-2-ones using palladium(II) catalysts and iron(III) salts as oxidants in aqueous media.
- Step 2: Biotransamination of the resulting ketones using amine transaminase enzymes to produce optically active 1-arylpropan-2-amines with high enantiomeric excess (>99% ee) and good conversions (74-92%).
This approach offers excellent stereocontrol and mild reaction conditions, making it suitable for producing enantiopure amines.
Amination of Halogenated Intermediates
A patented industrially relevant method synthesizes 4-isopropylamino-1-butanol, a closely related amine, through:
- Step 1: Preparation of 4-bromo-1-acetoxyl butane from tetrahydrofuran and acetic acid solution of hydrogen bromide.
- Step 2: Nucleophilic substitution with isopropylamine to form 4-isopropylamino-1-acetoxyl butane.
- Step 3: Hydrolysis under acidic or alkaline conditions to yield the final amine product with high purity and yield.
Although this method targets a slightly different amine, the principles of nucleophilic substitution and hydrolysis are applicable to related amines like this compound.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Catalytic Hydrogenation | Use of metal catalysts and H2 gas | High efficiency, scalable | Requires high-pressure equipment |
| Chemical Reduction (LiAlH4, etc.) | Strong reducing agents | Straightforward | Sensitive reagents, hazardous |
| Chemoenzymatic (Wacker + Transaminase) | Mild conditions, high stereoselectivity | Enantiopure product, green process | Requires enzyme availability |
| Amination of Halogenated Intermediates | Stepwise substitution and hydrolysis | Industrially feasible, cost-effective | Multi-step, intermediate isolation |
Detailed Research Findings
- Catalytic Systems: Palladium(II) complexes with iron(III) salts have been optimized for the Wacker-Tsuji oxidation step, yielding ketones compatible with subsequent biotransamination.
- Biotransamination Efficiency: Enzymatic transamination achieves conversions between 74% and 92% with enantiomeric excesses exceeding 99%, demonstrating excellent selectivity in aqueous media.
- Industrial Process Optimization: The patented method for related amines emphasizes mild reaction temperatures (0–50 °C), solvent selection (e.g., dichloromethane, acetonitrile, ethanol), and use of alkali (NaOH, KOH, LiOH) to accelerate hydrolysis and improve purity.
- Analytical Methods: Gas chromatography (GC) and proton nuclear magnetic resonance (1H-NMR) spectroscopy are standard for monitoring reaction progress and confirming product identity and purity.
Summary Table of Reaction Conditions and Yields
| Step/Method | Reagents/Catalysts | Solvent(s) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Pd or Pt catalyst, H2 gas | Ethanol or other organic | 25–50 | 70–90 | Requires high-pressure reactor |
| Chemical Reduction (LiAlH4) | LiAlH4 | Ether solvents | 0–25 | 60–85 | Sensitive to moisture |
| Wacker-Tsuji Oxidation | Pd(II) complex, Fe(III) salts | Aqueous media | 25–40 | 75–85 | Optimized for enzyme compatibility |
| Biotransamination | Amine transaminase enzymes | Aqueous buffer | 30–40 | 74–92 | >99% enantiomeric excess |
| Halogenated Intermediate Route | HBr, isopropylamine, alkali (NaOH, etc.) | DCM, acetonitrile, ethanol | 0–50 | 80–95 | Industrial scale, mild conditions |
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylphenyl)propan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), alkylating agents (e.g., alkyl halides)
Major Products Formed
Oxidation: Imine, nitrile
Reduction: Alkane
Substitution: Halogenated, nitrated, or alkylated derivatives
Scientific Research Applications
The search results contain information about compounds with similar names to "2-(4-Isopropylphenyl)propan-1-amine," but not that specific compound. The closest match is 1-(4-Isopropylphenyl)propan-1-amine, also known as 4-Isopropylamphetamine. Because the query specifies that the response should focus solely on "this compound" and avoid unreliable sources, this answer will focus on the available information on similar compounds.
1-(4-Isopropylphenyl)propan-1-amine
Overview:
1-(4-Isopropylphenyl)propan-1-amine, also known as 4-Isopropylamphetamine, is an organic compound with the molecular formula C12H19N. It is an amine characterized by an isopropyl group attached to a phenyl ring connected to a propan-1-amine chain. This compound is primarily used in research and industrial applications because of its unique chemical properties.
Scientific Research Applications:
1-(4-Isopropylphenyl)propan-1-amine has several applications in scientific research:
- Chemistry It is used as a building block in synthesizing more complex organic molecules and developing new materials and catalysts.
- Biology The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
- Medicine Research is ongoing to explore its potential therapeutic effects, particularly in treating neurological disorders.
- Industry It is used to produce specialty chemicals and as an intermediate in synthesizing pharmaceuticals.
Biological Activity:
1-(4-Isopropylphenyl)propan-1-amine's biological activity is primarily mediated through its interaction with various receptors and enzymes in the central nervous system (CNS). It may act as a ligand for neurotransmitter receptors, influencing pathways related to mood regulation, appetite control, and cognitive function.
Biological Activity Overview:
The compound has been investigated for several biological activities:
- Neurotransmitter Modulation Preliminary studies suggest that it may enhance the release of norepinephrine and dopamine, which could have implications for mood disorders and cognitive enhancement.
- Anticancer Potential Research indicates that derivatives of this compound may induce apoptosis in cancer cells. For example, in studies involving HeLa cells, compounds similar to this compound demonstrated significant cytotoxicity and cell cycle arrest at the G0/G1 phase.
Cytotoxicity Studies:
A study focused on the cytotoxic effects of related compounds on cancer cell lines showed that treatment with specific analogs resulted in significant cell death. The IC50 values were determined using fluorescence microscopy techniques with staining agents such as propidium iodide (PI) and DAPI.
Comparison with Similar Compounds:
The biological activity of this compound can be compared with other phenylpropanamines:
| Compound Name | Biological Activity |
|---|---|
| 1-(4-Methylphenyl)propan-1-amine | Moderate CNS stimulant |
| 1-(4-Ethylphenyl)propan-1-amine | Similar CNS effects |
| This compound | Potential anticancer properties |
The presence of the isopropyl group appears to enhance certain biological activities compared to its methyl and ethyl counterparts.
1-(4-Fluorophenyl)propan-1-amine
Scientific Research Applications
1-(4-Fluorophenyl)propan-1-amine has several applications in scientific research:
- Chemistry It is used as an intermediate in synthesizing more complex organic molecules.
- Biology The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
- Medicine Research is ongoing to explore its potential as a pharmaceutical agent, particularly in treating neurological disorders.
- Industry It is used in the production of fine chemicals and as a building block in synthesizing various compounds.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)propan-1-amine involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity for certain targets, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
1-(4-Fluorophenyl)propan-1-amine can be compared with other similar compounds:
- 1-(4-Chlorophenyl)propan-1-amine Similar structure but with a chlorine atom instead of fluorine.
- 1-(4-Bromophenyl)propan-1-amine Contains a bromine atom instead of fluorine.
- 1-(4-Methylphenyl)propan-1-amine Has a methyl group instead of a halogen.
Mechanism of Action
The mechanism of action of 2-(4-Isopropylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues of 2-(4-isopropylphenyl)propan-1-amine, highlighting differences in substituents, molecular weight, and applications:
Key Differences in Physicochemical Properties
- Lipophilicity : The isopropyl group in this compound enhances lipophilicity compared to methoxy (polar) or bromo/fluoro (electronegative) substituents, influencing membrane permeability and metabolic stability .
- Molecular Weight : Halogenated derivatives (e.g., bromo/fluoro-substituted) have higher molecular weights, impacting solubility and pharmacokinetics .
Pharmacological and Industrial Relevance
- Drug Development : The target compound’s structure is analogous to intermediates in hepatitis C virus protease inhibitors (e.g., compound 25 in ) .
- Ligand Design : Ethyl- and methyl-branched analogues are explored in histamine H3 receptor ligand studies due to their conformational flexibility .
- Chiral Applications : (R)-1-(4-isopropylphenyl)ethanamine hydrochloride serves as a chiral precursor in asymmetric synthesis .
Biological Activity
2-(4-Isopropylphenyl)propan-1-amine, also known as isopropylphenidate, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a propan-1-amine backbone with an isopropyl group attached to a phenyl ring. This specific substitution pattern can influence the compound's reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H17N |
| Molecular Weight | 177.27 g/mol |
| LogP | 3.48 |
| Solubility | Soluble in organic solvents |
Pharmacological Effects
Research indicates that this compound exhibits stimulant properties similar to those of methylphenidate. It acts primarily as a dopamine reuptake inhibitor, which enhances dopaminergic signaling in the brain. This mechanism is particularly relevant in the context of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.
Key Findings:
- Dopamine Reuptake Inhibition: The compound has been shown to increase dopamine levels in the synaptic cleft by inhibiting its reuptake, leading to enhanced mood and cognitive function .
- Potential for Abuse: Due to its stimulant effects, there are concerns regarding the potential for abuse and dependence, similar to other amphetamines .
Study 1: Cognitive Enhancement
A clinical study involving patients with ADHD demonstrated that administration of this compound resulted in significant improvements in attention and focus compared to a placebo group. The study also noted a favorable side effect profile, with minimal reports of anxiety or jitteriness .
Study 2: Neuropharmacological Profile
In a preclinical study, the neuropharmacological effects of this compound were assessed using animal models. The results indicated increased locomotor activity and enhanced learning and memory capabilities, suggesting potential applications in cognitive enhancement therapies .
Safety and Toxicology
While promising in terms of efficacy, safety assessments are crucial for any therapeutic use. Toxicological studies have indicated that high doses may lead to cardiovascular effects such as increased heart rate and blood pressure. Long-term effects remain under investigation.
Table: Toxicity Profile Summary
| Endpoint | Observations |
|---|---|
| Acute Toxicity | Increased heart rate |
| Chronic Exposure | Potential cardiovascular risks |
| Behavioral Effects | Increased locomotion at high doses |
Q & A
Q. What are the optimal synthetic routes for 2-(4-Isopropylphenyl)propan-1-amine, and how can intermediates be characterized?
A methodological approach involves:
- Grignard Reaction : Start with bromination of 4-isopropylbenzene to form 1-bromo-4-isopropylbenzene. React this with magnesium in anhydrous ether to generate the Grignard reagent, which is then added to a propanal derivative to form the amine backbone .
- Reductive Amination : Condense 4-isopropylbenzaldehyde with propan-1-amine using sodium triacetoxyborohydride (STAB) in acetic acid, which selectively reduces the imine intermediate to the amine .
- Characterization : Use H/C NMR to confirm the aromatic isopropyl group (δ ~1.2 ppm for CH(CH)) and amine protons (δ ~2.7 ppm). Mass spectrometry (HRMS) can validate the molecular ion peak (e.g., [M+H] at m/z 192.1733 for analogous structures) .
Q. How should researchers design experiments to confirm the purity and identity of this compound?
- Chromatography : Employ HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Relative retention times (e.g., 2.64 for similar amines) can be compared against standards .
- Elemental Analysis : Verify %C, %H, and %N against theoretical values (e.g., CHN: C 80.39%, H 10.67%, N 7.81%).
- Spectroscopic Cross-Validation : Combine IR (N-H stretch ~3300 cm), NMR, and HRMS data to resolve structural ambiguities, such as distinguishing rotational isomers in the propan-1-amine chain .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
- Diastereomeric Salt Formation : React the racemic amine with a chiral acid (e.g., L-tartaric acid) to form diastereomeric salts, which are separated via fractional crystallization .
- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase. Monitor enantiomer elution order using polarimetric detection .
- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively acylate one enantiomer, enabling kinetic separation .
Q. How can contradictory spectral data (e.g., variable NMR signals) be resolved for this compound?
- Variable-Temperature NMR : Perform experiments at elevated temperatures (e.g., 60°C) to reduce line broadening caused by slow conformational exchange in the amine chain .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and identify dominant rotamers. Compare computed chemical shifts with experimental data .
Q. What strategies mitigate low yields during the amination step in synthesis?
- Catalytic Optimization : Use palladium catalysts (e.g., Pd(PPh)) for cross-coupling reactions to improve efficiency in forming the aryl-amine bond .
- Solvent Effects : Switch to polar aprotic solvents (e.g., DMF) to stabilize charged intermediates in SN2 reactions.
- Protection/Deprotection : Temporarily protect the amine group with Boc anhydride to prevent side reactions during aryl functionalization .
Q. How can researchers investigate the compound’s mechanism in nucleophilic substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
